molecular formula C28H46N2O5 B1442475 (2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine CAS No. 866030-33-3

(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine

Cat. No. B1442475
M. Wt: 490.7 g/mol
InChI Key: LOIFVBLCZZTFEX-JCYRPKCISA-N
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Description

(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine is a complex organic compound. It contains both a semirhamnose amine group and hydroxybenzoic acid moieties. This compound has potential applications in peptide synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C76H52O46 , with a molecular weight of 1701.2 g/mol . Its IUPAC name is [2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate . The compound’s structure consists of a tetrahydro-2H-pyran ring and multiple hydroxybenzoate groups.


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Techniques : Novel compounds with structural similarities to the requested chemical have been synthesized, indicating advanced techniques in organic chemistry for developing new compounds with potential biological applications (A. Srinivas, M. Sunitha, S. Shamili, 2020).

  • Biological Evaluation : Some synthesized compounds, related in structure to the requested chemical, have been evaluated for their antibacterial and antifungal activities, demonstrating the potential medicinal applications of such chemicals (A. Srinivas, M. Sunitha, S. Shamili, 2020).

Antimicrobial Activity

  • Antitubercular Activity : Related pyrazoline derivatives have shown significant in vitro antitubercular activity, suggesting a potential avenue for the development of new treatments for tuberculosis (M. A. Ali, M. Shaharyar, A. A. Siddiqui, 2007).

  • Anticancer Agents : Certain novel thiadiazoles and thiazoles, incorporating a pyrazole moiety similar to the requested chemical, have shown promising anticancer activity, particularly against breast carcinoma cell lines (Sobhi M. Gomha, T. Salah, A. Abdelhamid, 2014).

Chemical Characterization

  • Structural Characterization : The synthesis and structural characterization of compounds structurally related to the requested chemical, helps in understanding the chemical behavior and potential reactivity of such compounds (P. Collins, W. Overend, Veronica M. Racz, 1984).

  • Pharmacological Evaluation : The pharmacological evaluation of novel compounds similar in structure to the requested chemical can provide insights into their potential therapeutic applications (A. K. Kamal El‐Dean et al., 2018).

Safety And Hazards

It is classified as harmful and may cause serious eye irritation .

properties

IUPAC Name

(2S,5R)-3,6-diethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2O5/c1-9-33-27-23(29-28(34-10-2)26(30-27)20(5)6)18-22(19(3)4)16-21-12-13-24(32-8)25(17-21)35-15-11-14-31-7/h12-13,17,19-20,22-23,26H,9-11,14-16,18H2,1-8H3/t22-,23-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIFVBLCZZTFEX-JCYRPKCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(C(=NC1CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OCC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=N[C@@H](C(=N[C@H]1C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OCC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine
Reactant of Route 2
(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine
Reactant of Route 3
Reactant of Route 3
(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine
Reactant of Route 4
(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine
Reactant of Route 5
(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine
Reactant of Route 6
(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine

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